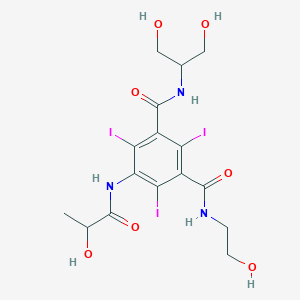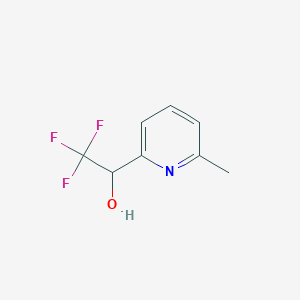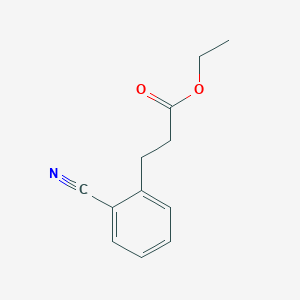
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound characterized by its multiple hydroxyl and carboxamide groups, as well as its triiodobenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide typically involves multiple steps:
Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized through iodination of a benzene derivative using iodine and an oxidizing agent.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of Carboxamide Groups: Carboxamide groups are typically introduced through amidation reactions, where carboxylic acids react with amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming carbonyl compounds.
Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.
Substitution: The triiodobenzene core can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Labeling: Its multiple functional groups allow for conjugation with proteins, aiding in various labeling and detection techniques.
Medicine
Imaging: Due to its triiodobenzene core, the compound can be used as a contrast agent in medical imaging techniques like X-ray and CT scans.
Drug Development: Its potential as an enzyme inhibitor makes it a candidate for drug development, particularly in targeting specific biochemical pathways.
Industry
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of specialized polymers.
Coatings: Its unique properties make it suitable for use in high-performance coatings and adhesives.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Imaging: The triiodobenzene core enhances contrast in imaging techniques by absorbing X-rays, providing clearer images.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodinated Contrast Agents: Compounds like iohexol and iopamidol share the triiodobenzene core and are used in medical imaging.
Enzyme Inhibitors: Compounds like benzamidine and its derivatives are known enzyme inhibitors.
Uniqueness
Multiple Functional Groups: The presence of multiple hydroxyl and carboxamide groups provides versatility in chemical reactions and applications.
Triiodobenzene Core: This core structure is crucial for its use in imaging and as a potential ligand in catalysis.
Eigenschaften
Molekularformel |
C16H20I3N3O7 |
|---|---|
Molekulargewicht |
747.06 g/mol |
IUPAC-Name |
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(26)14(27)22-13-11(18)8(15(28)20-2-3-23)10(17)9(12(13)19)16(29)21-7(4-24)5-25/h6-7,23-26H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,27) |
InChI-Schlüssel |
JFGLLCPCXNIKNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)








![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)

